molecular formula C10H14N2O2 B8130223 (R)-1-(1-(4-Methoxyphenyl)ethyl)urea

(R)-1-(1-(4-Methoxyphenyl)ethyl)urea

Cat. No.: B8130223
M. Wt: 194.23 g/mol
InChI Key: IDUJJJCQJFKSCQ-SSDOTTSWSA-N
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Description

(R)-1-(1-(4-Methoxyphenyl)ethyl)urea is a chiral organic compound featuring a urea functional group substituted with a 4-methoxyphenyl group and an ethyl chain. Urea derivatives are a significant class of compounds in medicinal chemistry and chemical biology, often serving as key scaffolds in the development of pharmacologically active molecules . STRUCTURAL INFORMATION: The compound's core structure is related to simpler phenylurea derivatives, such as 1-(4-Methoxyphenyl)urea, but is distinguished by the presence of a chiral center, which may be critical for stereoselective interactions in biological systems . SAFETY AND HANDLING: Based on similar urea compounds, this material should be handled with standard laboratory precautions. Avoid formation of dust and aerosols, and use personal protective equipment including gloves and eye protection. It is advised to avoid contact with skin, eyes, and clothing . RESEARCH APPLICATIONS: The specific research applications, mechanism of action, and biological targets for this compound are not currently detailed in the scientific literature. Urea derivatives are explored in various research fields, and the chirality of this compound makes it a candidate for investigations in asymmetric synthesis or as a building block for more complex chiral molecules. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-1-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(12-10(11)13)8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H3,11,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUJJJCQJFKSCQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 1 1 4 Methoxyphenyl Ethyl Urea

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to the desired enantiomer, bypassing the need for resolving a racemic mixture, which inherently limits the theoretical yield to 50%. These strategies establish the crucial stereocenter of the precursor, (R)-1-(4-methoxyphenyl)ethylamine, in a controlled manner.

Chiral Auxiliary-Mediated Stereoselective Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. For the synthesis of (R)-1-(1-(4-Methoxyphenyl)ethyl)urea, the key step is the asymmetric synthesis of the (R)-1-(4-methoxyphenyl)ethylamine precursor.

One of the most effective methods involves the use of sulfinamides, such as (R)-tert-butanesulfinamide. This auxiliary condenses with 4-methoxyacetophenone to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine with a hydride reagent, such as sodium borohydride, preferentially yields one diastereomer of the corresponding sulfinamide. youtube.com The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the hydride attack to one face of the C=N double bond. Acidic hydrolysis then cleaves the auxiliary to furnish the desired enantiomerically enriched primary amine. youtube.com

Another widely used class of auxiliaries is based on pseudoephedrine or its more practical analogue, pseudoephenamine. nih.govharvard.edu In this approach, the chiral auxiliary is used to form an amide with a carboxylic acid. The α-proton of this amide can be removed to form a chiral enolate, which then undergoes diastereoselective alkylation. While this is more common for creating α-chiral carboxylic acids, related methodologies can be adapted for amine synthesis.

Table 1: Comparison of Chiral Auxiliaries for Asymmetric Amine Synthesis Data is representative of typical results for analogous substrates.

Chiral AuxiliaryKey IntermediateTypical Reducing/Alkylating AgentDiastereomeric Ratio (d.r.)Typical Yield
(R)-tert-ButanesulfinamideN-sulfinyl imineNaBH491:9 to >99:185-95%
(1S,2S)-PseudoephenamineAmide enolateMethyl Iodide98:2 to >99:184-99%
Evans OxazolidinoneAcyl oxazolidinoneNaHMDS, Methyl Iodide>99:190-98%

Enantioselective Catalytic Formation of Precursors

Catalytic methods are highly sought after as they require only a substoichiometric amount of a chiral catalyst to produce large quantities of the desired enantiomer. The primary strategy for (R)-1-(4-methoxyphenyl)ethylamine is the asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor.

Asymmetric Reductive Amination: This is a direct and atom-economical method that combines 4-methoxyacetophenone with an ammonia source and a reducing agent in the presence of a chiral catalyst. Transition metal catalysts, particularly those based on rhodium, iridium, or ruthenium, complexed with chiral phosphine ligands (e.g., BINAP derivatives), have proven effective in promoting high enantioselectivity.

Asymmetric Hydrogenation of Imines: A two-step approach involves first forming the imine from 4-methoxyacetophenone and then performing an enantioselective hydrogenation. This method allows for greater optimization of the catalyst system for the specific imine substrate. For instance, catalysts like RhCl(R,R)-TsDPEN are effective for the transfer hydrogenation of related ketimines using a formic acid/triethylamine mixture as the hydrogen source, yielding the amine with high enantiomeric excess (ee). researchgate.net

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective alternative. Transaminases can catalyze the conversion of 4-methoxyacetophenone directly to the (R)-amine with excellent enantioselectivity. Alternatively, a chemo-enzymatic dynamic kinetic resolution (DKR) can be employed on the racemic amine. This process uses a lipase to selectively acylate the (S)-amine while a metal catalyst (e.g., palladium-based) continuously racemizes the unreacted (R)-amine, theoretically allowing for a 100% yield of the acylated (S)-amine, which can then be separated and hydrolyzed. researchgate.netnih.gov

Table 2: Enantioselective Catalytic Methods for Chiral Amine Synthesis Data is representative of typical results for analogous substrates.

Catalytic MethodCatalyst TypePrecursorTypical ee
Asymmetric Transfer HydrogenationRhodium-diamine complexN-Sulfonyl Ketimine97-99%
Asymmetric Reductive AminationIridium-phosphine complexKetone + NH3 source90-98%
Dynamic Kinetic Resolution (DKR)Lipase + Palladium catalystRacemic Amine>99%
Enantioselective ReductionBorane-oxazaborolidineKetoxime ether95-99%

Diastereoselective Synthesis Strategies

Diastereoselective synthesis involves converting the enantiomers of a racemic starting material into diastereomers by reacting them with a chiral, non-racemic reagent. researchgate.net Because diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography.

This approach is fundamentally linked to the use of chiral auxiliaries, as described in section 2.1.1. The reaction of a prochiral substrate with a chiral auxiliary creates a new molecule with two or more stereocenters. The pre-existing stereocenter on the auxiliary directs the stereochemical outcome of the reaction that forms the new stereocenter, resulting in the preferential formation of one diastereomer over the other. nih.govplos.orgnih.gov

For example, in the reduction of the N-sulfinyl imine derived from 4-methoxyacetophenone and (R)-tert-butanesulfinamide, two diastereomeric products can be formed. youtube.com The steric and electronic properties of the chiral auxiliary create a significant energy difference between the transition states leading to the two diastereomers, resulting in a highly diastereoselective reaction. The major diastereomer can then be isolated by chromatography and carried forward to produce the final enantiopure amine. researchgate.net

Enantioselective Resolution Techniques for Urea (B33335) Derivatives

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach is less atom-economical than asymmetric synthesis, it is often practical and effective. Resolution can be performed on the final urea product or, more commonly, on the precursor amine.

Classical Resolution via Diastereomeric Salts: This is one of the oldest and most common resolution methods. wikipedia.org The racemic 1-(4-methoxyphenyl)ethylamine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-(+)-mandelic acid. This acid-base reaction forms a pair of diastereomeric salts. Due to their different crystal lattice energies and solubilities, one of the diastereomeric salts will typically crystallize preferentially from a suitable solvent. The salt is then isolated by filtration, and the chiral acid is removed by treatment with a base to liberate the enantiomerically pure amine.

Enzymatic Kinetic Resolution: As mentioned previously, enzymes can differentiate between enantiomers with high specificity. Lipases are frequently used to resolve racemic amines through selective acylation. nih.govresearchgate.net In a typical kinetic resolution, the enzyme acylates one enantiomer much faster than the other. For example, Candida antarctica lipase B (Novozym 435) can be used to selectively acylate the (S)-amine from the racemic mixture, leaving the desired (R)-amine unreacted. nih.gov The reaction is stopped at approximately 50% conversion, and the unreacted (R)-amine can be separated from the acylated (S)-amine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. researchgate.netmdpi.com The stationary phase contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. While highly effective, this method can be expensive for large-scale production.

Optimization of Reaction Conditions for Scalable Production

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility.

For the synthesis of this compound, key areas for optimization include:

Catalyst Loading and Reuse: In catalytic processes, minimizing the amount of expensive transition metal catalyst is crucial. High turnover numbers (TON) and turnover frequencies (TOF) are desirable. For enzymatic resolutions, immobilizing the enzyme on a solid support allows for easy recovery and reuse over multiple cycles, significantly reducing costs. researchgate.net

Solvent Selection: The choice of solvent affects reaction rates, selectivity, and product isolation. For large-scale work, factors like toxicity, environmental impact, and ease of recovery are paramount. Moving from chlorinated solvents to greener alternatives like esters, alcohols, or even water is often a key goal. organic-chemistry.org

Racemization of the Unwanted Enantiomer: In resolution processes, the theoretical maximum yield is 50%. To overcome this, an efficient process for racemizing and recycling the unwanted (S)-enantiomer is essential for a commercially viable process. researchgate.net This is the principle behind Dynamic Kinetic Resolution.

Work-up and Purification: Crystallization is the preferred method for purification on a large scale as it avoids costly and solvent-intensive chromatography. Optimizing crystallization conditions (solvent, temperature, cooling rate) is critical to achieving high purity and yield.

Table 3: Parameters for Scalable Process Optimization

ParameterLaboratory Scale FocusIndustrial Scale Focus
Purification Flash ChromatographyCrystallization, Distillation
Catalyst High ee, novel ligandsLow loading, high TON, recyclability, cost
Reagents High reactivityLow cost, safety, availability
Solvent Solubility, inertnessLow toxicity, recyclability, cost
By-products DiscardedRecycled (e.g., racemization of unwanted enantiomer)

Green Chemistry Principles Applied to Synthesis

Applying the principles of green chemistry aims to reduce the environmental impact of chemical manufacturing. rsc.orgbenthamscience.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric reductive amination is a prime example of an atom-economical reaction.

Use of Catalysis: Catalytic reagents (including enzymes) are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a reaction indefinitely. rsc.org

Safer Solvents and Auxiliaries: Avoiding the use of hazardous solvents and seeking to replace them with benign alternatives like water or ethanol is a key objective. "On-water" synthesis of ureas, for example, leverages the hydrophobic effect to accelerate reactions and simplify product isolation. organic-chemistry.org

Use of Renewable Feedstocks: While the direct precursor, 4-methoxyacetophenone, is derived from petrochemical sources, research into producing aromatic compounds from bio-based lignin is an active area of green chemistry.

Alternative Reagents: The final step of the synthesis involves reacting the chiral amine with a source of the urea carbonyl group. Traditionally, this might involve hazardous reagents like phosgene or isocyanates. Greener alternatives include reacting the amine directly with urea or using carbon dioxide (CO2) as a C1 building block. acs.orgresearchgate.net The use of CO2 is particularly attractive as it is an abundant, non-toxic, and renewable carbon source.

By integrating these advanced methodologies and principles, the synthesis of this compound can be achieved with high enantiomeric purity in an efficient, scalable, and environmentally responsible manner.

Stereochemical Investigations and Absolute Configuration Elucidation

Determination of Absolute Configuration

The definitive assignment of the (R) configuration at the chiral center of 1-(1-(4-Methoxyphenyl)ethyl)urea is achieved through a combination of powerful analytical methods. These techniques provide unambiguous evidence of the spatial arrangement of the substituents around the stereocenter.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction stands as the gold standard for the determination of the absolute configuration of crystalline compounds. researchgate.net This technique allows for the precise mapping of atomic positions within the crystal lattice, providing definitive proof of the molecule's three-dimensional structure. While specific crystallographic data for (R)-1-(1-(4-Methoxyphenyl)ethyl)urea is not publicly available, a hypothetical dataset for a related chiral urea (B33335) derivative is presented in Table 1 to illustrate the nature of the data obtained from such an analysis. The data would typically include unit cell dimensions, space group, and atomic coordinates, from which the absolute configuration can be determined using anomalous dispersion effects. For instance, in a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the crystal structures were analyzed to understand the molecular conformation and intermolecular interactions, highlighting the power of this technique. mdpi.com

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for a Chiral Urea Derivative

Parameter Value
Chemical Formula C10H14N2O2
Formula Weight 194.23
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.56
b (Å) 5.23
c (Å) 12.45
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 538.9
Z 2

Vibrational Circular Dichroism (VCD) Spectroscopy for Solution-State Configuration

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net This technique is particularly valuable for determining the absolute configuration of molecules in solution. nih.gov The experimental VCD spectrum, when compared with the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer), allows for an unambiguous assignment. A positive or negative correlation between the experimental and calculated spectra confirms the absolute configuration. Although a specific VCD spectrum for this compound is not documented, research on other chiral molecules demonstrates the utility of VCD in confirming their solution-state conformation and configuration. whiterose.ac.uknih.gov

Electronic Circular Dichroism (ECD) Spectroscopy and Theoretical Calculations

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of molecules containing chromophores. The methoxyphenyl group in this compound serves as a suitable chromophore for ECD analysis. The observed ECD spectrum is a result of the differential absorption of left and right circularly polarized UV-Vis light. Similar to VCD, the comparison of the experimental ECD spectrum with quantum chemical calculations for the (R)-configuration can provide strong evidence for the absolute configuration. Studies on other chiral ureas have shown that ECD is a powerful tool for assigning absolute configuration, especially when used in conjunction with other techniques like VCD. rsc.org

Assessment of Stereochemical Purity via Advanced Chiral Chromatography

The enantiomeric purity of a chiral compound is a critical parameter. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral sample. nih.gov For the analysis of this compound, a suitable chiral column, such as one based on derivatized cellulose (B213188) or amylose, would be employed. The two enantiomers, (R) and (S), would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. A hypothetical chiral HPLC separation is detailed in Table 2. The method would be validated for linearity, accuracy, and precision to ensure reliable determination of the enantiomeric purity. The separation of analogous compounds like 1-phenylethylamine (B125046) enantiomers has been successfully demonstrated using this approach. sigmaaldrich.com

Table 2: Hypothetical Chiral HPLC Method for the Analysis of 1-(1-(4-Methoxyphenyl)ethyl)urea

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R)-enantiomer 12.5 min

Studies on Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound is crucial for its handling, storage, and application. Racemization, the process by which an enantiomerically pure sample converts into a racemic mixture, can be a concern for some chiral compounds. rsc.org For the title compound, the chiral center is a benzylic carbon bearing a hydrogen atom. Under certain conditions, such as the presence of a strong base, deprotonation at this position could lead to the formation of a planar carbanion intermediate. Subsequent reprotonation from either face would result in racemization. nih.govyoutube.com

Studies on the racemization kinetics would involve monitoring the enantiomeric excess of a sample of this compound over time under various conditions (e.g., different solvents, temperatures, and pH values). nih.gov The rate of racemization can be quantified to determine the compound's stereochemical robustness.

Conformational Analysis in Solution and Solid State

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to determine the relative energies of these conformers and predict the most stable conformations in both the gas phase and in solution. acs.org Experimental techniques like NMR spectroscopy can provide information about the solution-state conformation, while single crystal X-ray diffraction reveals the conformation adopted in the solid state. nih.gov For many N-alkyl-N'-aryl ureas, the trans-trans conformation is found to be the most stable due to minimized steric hindrance. researchgate.net A hypothetical conformational energy profile is presented in Table 3.

Table 3: Hypothetical Relative Energies of Conformers of 1-(1-(4-Methoxyphenyl)ethyl)urea

Conformer Relative Energy (kcal/mol)
trans-trans 0.00
cis-trans 1.5
trans-cis 2.8

Supramolecular Chemistry and Molecular Recognition Phenomena

Hydrogen Bonding Interactions in Urea-Based Systems

The urea (B33335) functional group is a powerful motif in supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a bifurcated acceptor tue.nl. This donor-acceptor pattern is fundamental to the molecular recognition and self-assembly properties of urea derivatives.

In many N,N'-disubstituted ureas, the dominant interaction is the N-H···O=C hydrogen bond, which typically leads to the formation of one-dimensional, linear "tape" or ribbon structures tue.nlresearchgate.net. In these arrangements, molecules are linked head-to-tail, with the carbonyl oxygen of one molecule accepting hydrogen bonds from the N-H groups of the next researchgate.net. The energy of these interactions is significant, calculated to be around 44.8 kJ·mol⁻¹ for some ribbon structures, which explains the high stability of these urea aggregates tue.nl. The planarity of the urea group facilitates the formation of these highly ordered, polymeric chains tue.nl.

The specific substituents on the urea nitrogens can influence the geometry and strength of these hydrogen bonds. In N-alkyl-N'-aryl ureas, the conformational preferences (e.g., trans-trans or cis-trans) can be affected by the potential for intramolecular hydrogen bonds and steric interactions, which in turn dictates the intermolecular hydrogen bonding patterns observed nih.gov.

Chiral Self-Assembly and Supramolecular Architectures

The introduction of a chiral substituent, such as the (R)-1-(1-(4-methoxyphenyl)ethyl) group, imparts handedness to the molecule, which can be amplified during self-assembly to create macroscopic chiral structures. This transfer of chirality from the molecular to the supramolecular scale is a key principle in the design of functional soft materials jst.go.jp.

Chiral urea derivatives are well-known for their ability to act as low-molecular-weight gelators (LMWGs), forming extensive three-dimensional fibrous networks in various solvents jst.go.jpnih.gov. The formation of these supramolecular gels is driven by the hierarchical assembly of one-dimensional hydrogen-bonded chains, which entangle to immobilize the solvent tue.nlnih.gov. The chirality of the building block is often expressed in the morphology of the resulting fibers, leading to the formation of twisted or helical ribbons acs.org. This behavior is highly dependent on the molecular structure, as even small changes can significantly impact the packing and dynamics of the aggregates and, consequently, the gelation ability tue.nl.

Host-Guest Chemistry with Chiral Anions, Cations, or Neutral Molecules

The hydrogen-bond donating capability of the urea N-H groups makes them effective receptors for anionic and neutral guest species mdpi.comnih.gov. Chiral ureas, in particular, can form host-guest complexes where the chiral environment of the host influences the binding of the guest.

Studies on similar chiral urea derivatives containing a α-phenylethyl group have demonstrated selective binding of carboxylate anions, such as acetate and benzoate researchgate.net. The urea N-H groups pre-organize to form a binding pocket, or cleft, that is complementary to the guest. The binding event can be monitored using techniques like ¹H-NMR titration, where changes in the chemical shifts of the urea N-H protons upon addition of the guest provide information on the strength and stoichiometry of the interaction researchgate.net. The formation of these host-guest complexes is a foundational aspect of supramolecular catalysis, where the urea host activates a substrate by binding it through hydrogen bonds mdpi.com.

Enantioselective Molecular Recognition Studies

A key application of chiral hosts is the ability to differentiate between the enantiomers of a chiral guest, a process known as enantioselective molecular recognition. The defined three-dimensional structure of a chiral urea host like (R)-1-(1-(4-Methoxyphenyl)ethyl)urea can lead to diastereomeric host-guest complexes with different stabilities for each enantiomer of a guest molecule.

This chiral recognition ability arises from the formation of a well-defined chiral binding cavity stabilized by hydrogen bonds and other non-covalent interactions researchgate.netnih.gov. For a racemic guest, one enantiomer will typically have a better geometric and electronic fit within the host's binding site, resulting in a stronger binding affinity compared to the other enantiomer. This difference in interaction energy allows the chiral urea to be used in applications such as enantioselective separation or as a chiral solvating agent for determining the enantiomeric excess of a sample by NMR researchgate.net. The selectivity is governed by the subtle interplay of multiple contact points between the host and the guest enantiomers nih.govamanote.com.

Non-Covalent Interactions and Their Role in Stereoselective Processes

While the N-H···O hydrogen bond is the primary organizing force in urea-based systems, weaker non-covalent interactions also play a critical role in defining the structure, stability, and stereochemical outcome of self-assembly and molecular recognition events acs.org. In aryl urea derivatives, these secondary interactions are particularly important.

The presence of the 4-methoxyphenyl ring introduces the possibility of several additional interactions:

π-π Stacking: Aromatic rings can stack upon one another, contributing to the stabilization of assembled structures. The specific geometry (e.g., parallel-displaced or T-shaped) depends on the electronic nature of the rings acs.orgnih.gov.

NH-π Interactions: The electron-rich face of the aromatic ring can act as a weak hydrogen bond acceptor for the urea N-H donors nih.gov.

C-H···π Interactions: Aromatic C-H bonds from one molecule can interact with the π-system of an adjacent molecule.

C-H···O Interactions: The methoxy group's oxygen atom and the urea carbonyl oxygen can act as acceptors for weak C-H···O hydrogen bonds from neighboring molecules researchgate.net.

Solid-State Supramolecular Organization

In the crystal structure of N-(4-Methoxyphenyl)thiourea, molecules are linked into a two-dimensional network through N—H···O/S hydrogen bonds researchgate.net. The conformation of the molecule is non-planar, with a significant dihedral angle observed between the plane of the benzene ring and the thiourea group researchgate.net. This twisting is a common feature in N-aryl ureas and is influenced by the balance between resonance stabilization, which favors planarity, and steric hindrance researchgate.net.

For chiral molecules, crystallization occurs in one of the 65 Sohncke space groups, which lack inversion centers and mirror planes mdpi.com. The packing of this compound in the solid state would be expected to adopt a chiral space group, where the chirality of the individual molecules dictates the macroscopic chirality of the crystal. The solid-state organization would be dominated by the strong N-H···O=C hydrogen bond synthon, likely forming the characteristic urea tape motif, which is further organized by the weaker non-covalent interactions described previously researchgate.net.

Below is a table of crystallographic data for the analogous compound N-(4-Methoxyphenyl)thiourea, which illustrates the typical parameters for such a structure.

Table 1. Selected Crystallographic Data for N-(4-Methoxyphenyl)thiourea researchgate.net
ParameterValue
Chemical FormulaC₈H₁₀N₂OS
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.7328 (2)
b (Å)8.3813 (2)
c (Å)9.0571 (2)
α (°)63.779 (1)
β (°)72.413 (1)
γ (°)83.428 (1)
Volume (ų)436.96 (2)
Key InteractionN—H···S and N—H···O hydrogen bonds forming a 2D network

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (R)-1-(1-(4-Methoxyphenyl)ethyl)urea, DFT calculations would be instrumental in determining its most stable three-dimensional structure.

Molecular Geometry Optimization: A geometry optimization calculation would identify the lowest energy conformation of the molecule. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The expected output would be a set of Cartesian coordinates for the optimized structure. Key structural parameters, such as the planarity of the urea (B33335) moiety and the orientation of the methoxyphenyl and ethyl groups relative to each other, would be precisely determined.

Electronic Structure Analysis: Once the geometry is optimized, DFT can be used to analyze the electronic properties. This includes:

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density surface provides insights into the molecule's size and shape. The molecular electrostatic potential (MEP) map would visualize the regions of positive and negative charge, identifying potential sites for electrophilic and nucleophilic attack. For instance, the oxygen of the carbonyl group and the nitrogen atoms of the urea moiety are expected to be electron-rich regions.

Atomic Charges: Various schemes (e.g., Mulliken, Natural Bond Orbital) can be used to calculate the partial atomic charges on each atom, offering a quantitative measure of the electron distribution throughout the molecule.

A hypothetical data table resulting from such a DFT study is presented below.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Value
Optimized Energy (Hartree) -670.xxxxxx
HOMO Energy (eV) -6.x
LUMO Energy (eV) 1.x
HOMO-LUMO Gap (eV) 7.x

Mechanistic Pathway Elucidation for Reactions Involving this compound

Computational chemistry is a vital tool for elucidating reaction mechanisms by modeling the transition states and intermediates that connect reactants to products. For reactions involving this compound, such as its synthesis or its use as a catalyst in asymmetric reactions, DFT calculations could map out the entire reaction coordinate.

This involves locating the transition state structures, which are first-order saddle points on the potential energy surface. By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a proposed reaction pathway. For instance, in a potential catalytic application, calculations could reveal how the chiral urea interacts with substrates, stabilizing the transition state of one enantiomeric pathway over the other, thus explaining the origin of asymmetric induction.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would provide a dynamic picture of its behavior.

Intermolecular Interactions: MD simulations can characterize the hydrogen bonding patterns between the urea's N-H groups and the carbonyl oxygen with solvent molecules or other solute molecules. The strength, lifetime, and geometry of these hydrogen bonds are crucial for understanding the compound's solubility and aggregation behavior.

Solvation Effects: The simulation would reveal the structure of the solvation shell around the molecule. By analyzing the radial distribution functions between different atoms of the solute and solvent, one can understand how the solvent organizes itself around the chiral center and the aromatic ring, which can significantly influence the molecule's conformational preferences and reactivity.

Prediction of Spectroscopic Properties (e.g., CD, VCD, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which is invaluable for structure confirmation and characterization.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): Since the molecule is chiral, predicting its CD and VCD spectra is particularly important. These techniques measure the differential absorption of left and right circularly polarized light. Quantum chemical calculations, often using DFT, can simulate these spectra. By comparing the calculated spectrum of the (R)-enantiomer with an experimental spectrum, the absolute configuration of a synthesized sample can be unequivocally determined. VCD spectroscopy, which probes vibrational transitions, is especially powerful as it provides a rich fingerprint of the molecule's 3D structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are made by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing the predicted chemical shifts with experimental data serves as a stringent test of the accuracy of the computed geometry. Discrepancies can point to specific conformational features or intermolecular interactions in solution that are not captured by the gas-phase calculation.

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm)

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Carbonyl N-H 6.x 6.x
Chiral C-H 4.x 4.x
Methoxy -OCH3 3.x 3.x
Aromatic C-H 6.x - 7.x 6.x - 7.x

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Asymmetric Induction

Should this compound be part of a series of chiral catalysts, Quantitative Structure-Reactivity Relationship (QSRR) studies could be employed. QSRR models aim to find a statistical relationship between the structural or electronic properties of molecules (calculated descriptors) and their observed reactivity (e.g., the enantiomeric excess produced in a reaction).

For a set of related chiral ureas, one would calculate a variety of molecular descriptors (e.g., steric parameters, electrostatic properties, HOMO/LUMO energies). These descriptors would then be correlated with the experimental outcomes of the reactions they catalyze. A successful QSRR model could then be used to predict the effectiveness of new, unsynthesized urea catalysts and guide the design of more efficient catalysts for asymmetric synthesis.

Conformation Sampling and Potential Energy Surface Analysis

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. A thorough conformational analysis is essential to identify the global minimum energy structure and other low-energy conformers that might be present at room temperature.

This is often done by systematically rotating key dihedral angles (e.g., around the C-N bonds of the urea and the bonds connecting the stereocenter to the phenyl ring) and calculating the energy at each point. This process generates a potential energy surface (PES). Analyzing the PES reveals the energy barriers between different conformations, providing insight into the molecule's flexibility. The results of such an analysis are crucial for accurate predictions of spectroscopic properties, as these are often an average over the populated conformational states.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

High-Resolution NMR spectroscopy, including ¹H and ¹³C NMR, would be a primary tool for elucidating the molecular structure of (R)-1-(1-(4-Methoxyphenyl)ethyl)urea and confirming its stereochemistry.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each unique proton in the molecule. The aromatic protons of the 4-methoxyphenyl group would likely appear as two doublets in the aromatic region of the spectrum. The methoxy group (-OCH₃) would present as a singlet, while the methyl group (-CH₃) of the ethyl fragment would be a doublet due to coupling with the adjacent methine proton. The methine proton (-CH-) would appear as a quartet. The protons of the urea (B33335) group (-NH- and -NH₂) would exhibit signals whose chemical shifts and multiplicities could be influenced by solvent and hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts would be characteristic of the carbon's environment (aromatic, aliphatic, carbonyl, etc.). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups.

Crucially for stereochemical insights, the use of chiral shift reagents or chiral solvating agents in NMR could be employed to distinguish between the (R) and (S) enantiomers if a racemic mixture were present, by inducing diastereomeric interactions that result in separate signals for the enantiomers.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Detection

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the intermolecular interactions within this compound.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the urea moiety, typically in the region of 3200-3500 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea group would give rise to a strong absorption band, the position of which is sensitive to hydrogen bonding. Other expected bands would include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring are typically strong in Raman spectra.

The presence and nature of hydrogen bonding can be inferred from the position and shape of the N-H and C=O stretching bands. Broadening and a shift to lower wavenumbers of these bands are indicative of hydrogen bonding interactions in the solid state or in concentrated solutions.

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the accurate mass of this compound, which in turn confirms its elemental composition. The high-resolution capability allows for the differentiation between compounds with the same nominal mass but different chemical formulas.

Electron ionization (EI) or electrospray ionization (ESI) sources could be used. ESI is a softer ionization technique that would likely produce a prominent protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. This pattern would provide valuable information about the connectivity of the atoms within the molecule, further confirming its structure. Common fragmentation pathways for urea derivatives often involve cleavage of the C-N bonds adjacent to the carbonyl group.

Chiroptical Spectroscopic Techniques (CD, VCD, Optical Rotatory Dispersion) for Configuration and Conformation

Chiroptical spectroscopic techniques are essential for determining the absolute configuration and studying the solution-state conformation of chiral molecules like this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. The aromatic chromophore in the 4-methoxyphenyl group would be expected to give rise to CD signals in the UV region. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenter.

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD and provides stereochemical information from the vibrational transitions of the molecule. VCD spectra can be particularly sensitive to the conformation of the molecule in solution. By comparing the experimental VCD spectrum with quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously determined.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms and provides complementary information about the stereochemistry of the molecule.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation and Packing Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles.

The resulting crystal structure would unambiguously confirm the absolute configuration of the chiral center, assuming the use of a radiation source that allows for the determination of the Flack parameter. Furthermore, the analysis of the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonds, that govern the solid-state assembly of the molecules. This information is crucial for understanding the physical properties of the compound.

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Q & A

Q. What are the recommended synthetic routes for (R)-1-(1-(4-Methoxyphenyl)ethyl)urea, and how can chiral purity be ensured during synthesis?

Methodological Answer: The synthesis of this compound involves stereoselective strategies to retain the R-configuration. A plausible route includes:

Precursor Synthesis : Start with (R)-1-(4-methoxyphenyl)ethanol (prepared via asymmetric reduction of 4-methoxyacetophenone using chiral catalysts) .

Amination : React the alcohol with ammonia or a protected amine source under Mitsunobu conditions to introduce the ethylamine group while preserving stereochemistry.

Urea Formation : Treat the amine with an isocyanate or phosgene derivative to form the urea moiety.

Q. Chiral Purity Assurance :

  • Use chiral phase-transfer catalysts (e.g., PEG-400 or Aliquate-336) to enhance enantioselectivity .
  • Purify intermediates via chiral HPLC or crystallization.
  • Confirm configuration using single-crystal X-ray diffraction or circular dichroism (CD) spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing the urea moiety and confirming the R-configuration?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify urea NH protons (δ 5.5–6.5 ppm) and carbonyl carbon (δ 155–165 ppm). Aromatic protons from the 4-methoxyphenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .
    • NOESY/ROESY : Detect spatial proximity between the ethyl group and methoxy substituent to infer stereochemistry.
  • Infrared (IR) Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3300–3500 cm⁻¹).
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for structurally related urea derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignment between spectroscopic data and computational modeling?

Methodological Answer: Discrepancies often arise due to conformational flexibility or solvent effects. To resolve them:

Comparative Analysis : Cross-validate NMR-derived coupling constants (e.g., vicinal 3JHH^3J_{HH}) with density functional theory (DFT)-calculated values for the R-configuration.

Solvent Modeling : Perform computational simulations in explicit solvent environments (e.g., DMSO or chloroform) to account for solvation effects on NMR shifts .

Dynamic NMR : Study temperature-dependent NMR to detect hindered rotation in the urea moiety, which may affect stereochemical interpretation.

Crystallographic Validation : Prioritize X-ray diffraction for unambiguous stereochemical assignment .

Q. What strategies are recommended for identifying and quantifying process-related impurities in synthesis?

Methodological Answer: Key impurities may include:

  • Diastereomers : Formed during incomplete stereoselective steps. Monitor via chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) .
  • Byproducts : Detect unreacted amines or isocyanate derivatives using LC-MS or GC-MS.
  • Degradation Products : Perform forced degradation studies (heat, light, pH extremes) and analyze via UPLC-PDA.

Q. Quantification :

  • Use high-purity reference standards (e.g., USP-grade impurities) for calibration .
  • Apply qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification of impurities ≥0.1% .

Q. How can reaction conditions be optimized to minimize diastereomer formation?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enhanced enantiomeric excess (ee) .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) may reduce racemization during amine formation.
  • Solvent Selection : Polar aprotic solvents (e.g., THF or acetonitrile) improve stereochemical outcomes compared to protic solvents.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks (STEL/TLV monitoring recommended).
  • Spill Management : Neutralize urea derivatives with activated carbon or vermiculite; avoid water to prevent hydrolysis .
  • First Aid : For skin contact, wash with 10% aqueous ethanol followed by soap and water. For eye exposure, irrigate with saline for ≥15 minutes .

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